molecular formula C20H23N3O2 B2386800 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea CAS No. 899947-33-2

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea

Cat. No.: B2386800
CAS No.: 899947-33-2
M. Wt: 337.423
InChI Key: ASCWSPDWBIDMAG-UHFFFAOYSA-N
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Description

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea is a synthetic urea derivative with a molecular formula of C20H23N3O2 and a molecular weight of 337.4 g/mol . Its structure incorporates two pharmacologically significant motifs: an indole ring and a urea functional group. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Urea derivatives have been extensively investigated as core structures in drug discovery. Recent research on novel urea derivatives has highlighted their potential as antimicrobial agents, with some compounds in this class demonstrating promising growth inhibition against challenging pathogens such as Acinetobacter baumannii . Furthermore, related benzyl-ethoxy-aryl urea scaffolds are being explored in advanced therapeutic areas, such as multitarget immunomodulation therapies for cancer, where they are designed to inhibit targets like VEGFR-2 and PD-L1 . This combination of features makes this compound a compound of significant interest for researchers in medicinal chemistry and drug discovery. It is a valuable scaffold for screening new bioactive molecules, investigating structure-activity relationships (SAR), and developing potential therapies for microbial infections or cancer. This product is intended for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-benzyl-3-(1-ethylindol-3-yl)-1-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-22-15-18(17-10-6-7-11-19(17)22)21-20(25)23(12-13-24)14-16-8-4-3-5-9-16/h3-11,15,24H,2,12-14H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCWSPDWBIDMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Urea Formation: The alkylated indole is reacted with benzyl isocyanate to form the urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Hydroxyethylation: Finally, the urea derivative is hydroxyethylated using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The urea moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds:

  • 1-Benzyl-3-(4-ethyl-benzoyl)urea
  • 1-Benzyl-3-(4-chloromethyl-benzoyl)urea
Property 1-Benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea 1-Benzyl-3-(4-ethyl-benzoyl)urea 1-Benzyl-3-(4-chloromethyl-benzoyl)urea
Core Structure Urea + indole + hydroxyethyl Urea + benzoyl Urea + benzoyl + chloromethyl
Synthetic Method Not explicitly reported in evidence Reflux heating in THF Reflux-free synthesis in DCM
Bioactivity Hypothesized anticancer (indole-mediated) Anticancer (hydroxyurea class) Enhanced cytotoxicity (Cl substituent)
Solubility Likely higher (hydroxyethyl group) Moderate (polar benzoyl) Lower (chloromethyl reduces polarity)

Key Findings :

  • The indole-containing urea exhibits structural complexity that may enhance target specificity compared to simpler benzoylureas .
  • Chloromethyl substitution in benzoylureas increases cytotoxicity but reduces solubility, whereas the hydroxyethyl group in the target compound balances polarity and bioavailability .

Comparison with Indole-Based Chalcones

Key Compounds:

  • (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one
  • (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one
Property This compound (E)-3-(4-bromophenyl)-indole chalcone
Core Structure Urea-linked indole Chalcone (α,β-unsaturated ketone)
Bioactivity Potential enzyme inhibition (urea moiety) Anticancer (chalcone-mediated apoptosis)
Synthetic Complexity Higher (multi-step functionalization) Moderate (Claisen-Schmidt condensation)
Substituent Impact Hydroxyethyl enhances solubility Bromophenyl enhances lipophilicity

Key Findings :

  • Chalcones prioritize electrophilic α,β-unsaturated ketones for reactive oxygen species (ROS) generation, while ureas focus on hydrogen-bonding interactions for target inhibition .
  • The hydroxyethyl group in the target compound offers a pharmacokinetic advantage over bromophenyl-substituted chalcones, which may accumulate in lipid-rich tissues .

Comparison with Tosyl-Indole Urea Derivatives

Key Compounds:

  • 1-((2-butiril-1-tosil-1H-indol-3-il)metil)-1,3-dimetilurea
  • 1,3-dimetil-1-((2-(3-metilbutanoil)-1-tosil-1H-indol-3-il)metil)urea
Property This compound Tosyl-indole dimethylurea derivatives
Substituents Benzyl, hydroxyethyl Tosyl, acyl, dimethylurea
Synthetic Yield Not reported 64–92% (recrystallization from MeOH)
Melting Point Not reported 164–165°C
Characterization Not reported NMR, FTIR, CCD monitoring

Key Findings :

  • Tosyl and dimethyl groups in related ureas improve crystallinity and ease of purification, as evidenced by high yields (92%) and sharp melting points .

Recommendations :

  • Conduct cytotoxicity assays against cancer cell lines to validate hypothesized activity.
  • Explore cocrystallization studies (using SHELX ) to elucidate binding modes with biological targets.

Biological Activity

1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-(2-hydroxyethyl)urea (CAS No. 899947-33-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves multistep organic reactions. Key steps include the preparation of the indole derivative followed by the introduction of the benzyl and hydroxyethyl groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC21H25N3O
Molecular Weight335.45 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with various molecular targets including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve inhibition or activation of specific enzymes, leading to altered physiological responses .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity
Studies have shown that derivatives of indole compounds, including those similar to this compound, demonstrate significant anticancer properties. For instance, related compounds have been reported to suppress tumor growth in xenograft models .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Case Studies

Several studies have investigated the biological efficacy of related compounds:

  • Anticancer Efficacy : A study evaluating the efficacy of indole derivatives reported a significant reduction in tumor size in ovarian cancer xenograft models treated with similar compounds, supporting the potential use of these derivatives in cancer therapy .
  • Antimicrobial Testing : Another study focused on antimicrobial screening demonstrated that certain indole derivatives exhibited potent activity against resistant strains of bacteria, suggesting a possible application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Table 1. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 7.45 (d, J=8 Hz, indole H4)
¹³C NMRδ 158.2 (urea carbonyl)
IR1670 cm⁻¹ (C=O stretch)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Prevents dimerization
SolventAnhydrous THFEnhances amine reactivity
CatalystNone (vs. DMAP)Reduces side products

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